4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine
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Overview
Description
4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyloxy group attached to a cyclohexylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable base, such as sodium hydride, followed by the addition of a halogenated cyclohexane derivative.
Amination: The cyclohexylamine moiety can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with an amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the cyclohexylamine moiety can modulate its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: A compound with a similar benzyloxy group but different core structure.
N-cyclohexylcyclohexanamine: Lacks the benzyloxy group but shares the cyclohexylamine structure.
Uniqueness
4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine is unique due to the combination of the benzyloxy and cyclohexylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
920280-72-4 |
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Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C19H29NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1,3-4,7-8,17-20H,2,5-6,9-15H2 |
InChI Key |
OZWPZPFZSLFMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCC(CC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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